(S)-3-(4-chlorophenyl)-beta-alaninol HCl
Overview
Description
(S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, a 4-chlorophenyl group, and a beta-alaninol moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and (S)-alaninol.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with (S)-alaninol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield (S)-3-(4-chlorophenyl)-beta-alaninol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride may involve:
Large-Scale Condensation: Utilizing large reactors for the condensation step to ensure high yield and purity.
Continuous Reduction: Implementing continuous flow reactors for the reduction step to enhance efficiency and scalability.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can be achieved using stronger reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-chlorophenyl)-beta-alaninol hydrochloride: The enantiomer of the compound with different biological activity.
3-(4-chlorophenyl)-beta-alanine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
4-chlorophenylalanine: Contains a phenylalanine backbone instead of beta-alaninol, resulting in distinct biological and chemical characteristics.
Uniqueness
(S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties and biological activity. Its combination of a 4-chlorophenyl group and beta-alaninol moiety makes it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKLHKDMNIOCIO-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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